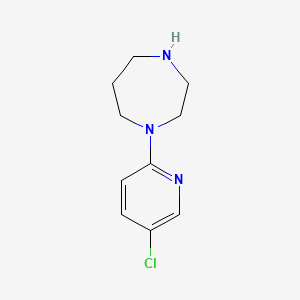

1-(5-Chloropyridin-2-yl)-1,4-diazepane

描述

Structure

3D Structure

属性

IUPAC Name |

1-(5-chloropyridin-2-yl)-1,4-diazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3/c11-9-2-3-10(13-8-9)14-6-1-4-12-5-7-14/h2-3,8,12H,1,4-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QROUAUKPBGCWPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2=NC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the 1,4-Diazepane Core Bearing the 5-Chloropyridin-2-yl Moiety

The formation of the 1-(5-chloropyridin-2-yl)-1,4-diazepane framework can be achieved through several synthetic routes, primarily involving either the direct formation of the diazepine (B8756704) ring or the coupling of pre-existing pyridine (B92270) and diazepane moieties.

Direct Ring Closure and Cyclization Approaches

While direct ring closure methods for the synthesis of the specific this compound are not extensively detailed in readily available literature, general strategies for the synthesis of the 1,4-diazepane ring can be adapted. These methods often involve the intramolecular cyclization of a linear precursor containing the necessary diamine and a suitable electrophilic component. For instance, a plausible approach could involve the reductive amination of a dicarbonyl compound derived from a 2-substituted-5-chloropyridine with a diamine. Another potential route is the intramolecular cyclization of an N-(2-(2-aminoethylamino)ethyl)-5-chloropyridin-2-amine derivative. These approaches, while not explicitly reported for this specific compound, represent viable synthetic strategies based on established principles of heterocyclic chemistry.

Coupling Reactions Involving 2,5-Dichloropyridine (B42133) and Diamine Precursors

A more direct and commonly cited method for the synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) reaction between 2,5-dichloropyridine and 1,4-diazepane. In a typical procedure, an excess of 1,4-diazepane is reacted with 2,5-dichloropyridine in a suitable solvent, such as ethylene (B1197577) glycol, at elevated temperatures. The greater nucleophilicity of the diazepane nitrogen atoms facilitates the displacement of the chlorine atom at the 2-position of the pyridine ring, which is activated by the electron-withdrawing nature of the ring nitrogen and the second chlorine atom. This regioselective substitution is a key advantage of this method, leading to the desired product in good yields.

Derivatization of the this compound Scaffold

Once the core structure is obtained, the secondary amine of the diazepane ring provides a reactive handle for a variety of chemical modifications, allowing for the introduction of diverse functional groups and the exploration of structure-activity relationships.

Alkylation and Acylation Reactions for N-Substitution

The secondary amine of the 1,4-diazepane ring is readily susceptible to N-alkylation and N-acylation reactions.

N-Alkylation: A range of alkyl, arylalkyl, and heteroarylalkyl groups can be introduced at the N-4 position. This is typically achieved by reacting this compound with an appropriate alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base, such as potassium carbonate or sodium bicarbonate, in a polar aprotic solvent like isopropanol (B130326) or acetonitrile. For instance, the reaction with 3-((4-fluorophenyl)thio)propyl methanesulfonate (B1217627) has been reported to yield the corresponding N-substituted derivative.

N-Acylation: Acylation of the diazepane nitrogen can be accomplished using various acylating agents, such as acyl chlorides or acid anhydrides, often in the presence of a base to neutralize the acid byproduct. For example, reaction with aroyl chlorides in a solvent like dichloromethane (B109758) (DCM) with a base such as triethylamine (B128534) can introduce a variety of arylcarboxamido moieties.

| Reagent | Reaction Type | Resulting Moiety |

|---|---|---|

| 3-((4-fluorophenyl)thio)propyl methanesulfonate | Alkylation | -CH2CH2CH2S(C6H4F) |

| Benzoyl chloride | Acylation | -C(O)Ph |

| 2,4-dimethylbenzaldehyde (reductive amination) | Alkylation | -CH2(C6H3(CH3)2) |

Functional Group Interconversions on Ancillary Moieties

While specific examples for this compound are not extensively documented, a common strategy in medicinal chemistry involves the modification of functional groups on the newly introduced substituents. For example, if an N-alkyl chain contains an ester group, it could be hydrolyzed to a carboxylic acid or reduced to an alcohol. A nitro group on an appended aromatic ring could be reduced to an amine, which can then be further functionalized. These interconversions allow for the fine-tuning of the physicochemical properties of the final compounds.

Advanced Synthetic Techniques for Analog Generation

To efficiently explore the chemical space around the this compound scaffold, advanced synthetic methodologies are employed.

Combinatorial Synthesis: This high-throughput approach allows for the rapid generation of a large library of related compounds. By utilizing a common scaffold, such as this compound, and reacting it with a diverse set of building blocks (e.g., various alkyl halides and acyl chlorides) in a parallel fashion, a multitude of analogs can be synthesized simultaneously. This is particularly useful for identifying initial lead compounds in drug discovery programs.

Solid-Phase Synthesis: In solid-phase synthesis, the 1,4-diazepane core can be attached to a solid support, allowing for the use of excess reagents to drive reactions to completion and simplifying purification by simple filtration and washing. Subsequent derivatization reactions, such as alkylation and acylation, can be performed on the resin-bound intermediate. Finally, the desired compound is cleaved from the solid support. This technique is well-suited for the automated synthesis of compound libraries.

Stereoselective Synthesis and Chiral Resolution

The development of stereoselective synthetic routes and effective chiral resolution techniques is crucial for the preparation of enantiomerically pure this compound, as the biological activity of chiral molecules often resides in a single enantiomer.

Stereoselective Synthesis:

While specific stereoselective syntheses for this compound are not extensively detailed in publicly available literature, general methodologies for analogous N-aryl-1,4-diazepanes can be extrapolated. A common strategy involves the use of chiral building blocks or chiral auxiliaries. For instance, a synthetic approach could commence from a chiral amino alcohol, which can be cyclized to form the diazepane ring with inherent stereochemistry. A patent for the production of other 1,4-diazepane derivatives suggests that an optically active compound can be produced by using appropriate optically active raw materials. google.com

Another potential route is the asymmetric reduction of a prochiral precursor, such as a cyclic imine or enamine, using a chiral catalyst. This method has been successfully applied to the synthesis of various chiral amines and heterocyclic compounds.

Chiral Resolution:

In cases where a racemic mixture of this compound is synthesized, chiral resolution is employed to separate the enantiomers. Classical resolution via the formation of diastereomeric salts is a widely used technique. rsc.org This involves reacting the racemic amine with a chiral acid, such as tartaric acid or camphorsulfonic acid, to form diastereomeric salts that can be separated by crystallization due to their different solubilities. rsc.org The desired enantiomer can then be recovered by treating the separated salt with a base.

Enzymatic resolution offers a greener and often more selective alternative. Lipases are commonly used for the kinetic resolution of racemic amines and alcohols through enantioselective acylation. acs.orgresearchgate.net For example, the racemic mixture could be subjected to acylation in the presence of a lipase, which will selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. acs.orgresearchgate.net

Chiral chromatography, particularly preparative high-performance liquid chromatography (HPLC) using a chiral stationary phase, is another powerful technique for separating enantiomers. nih.gov Although often more expensive, it can provide high enantiomeric purity. The choice of the chiral stationary phase and the mobile phase is critical for achieving successful separation. nih.gov

Table 1: Comparison of Chiral Resolution Techniques for Pyridyl-Containing Compounds

| Technique | Resolving Agent/Stationary Phase | Advantages | Disadvantages |

| Diastereomeric Salt Crystallization | Chiral acids (e.g., tartaric acid, camphorsulfonic acid) | Cost-effective, scalable. rsc.org | Trial-and-error process, may require optimization of solvents and conditions. rsc.org |

| Enzymatic Resolution | Lipases (e.g., from Candida antarctica) | High enantioselectivity, mild reaction conditions. acs.orgresearchgate.net | Limited by substrate scope of the enzyme, can be slower than chemical methods. researchgate.net |

| Chiral HPLC | Chiral Stationary Phases (e.g., polysaccharide-based) | High purity achievable, applicable to a wide range of compounds. nih.gov | Higher cost, may not be suitable for large-scale separations. nih.gov |

High-Throughput Synthetic Chemistry Approaches

High-throughput synthesis (HTS) and combinatorial chemistry are instrumental in the rapid generation of libraries of compounds for drug discovery. These approaches can be applied to create a diverse set of derivatives of this compound for biological screening.

Combinatorial Synthesis:

The modular nature of this compound allows for the application of combinatorial strategies. The 1,4-diazepane scaffold provides multiple points for diversification. For instance, the secondary amine in the diazepane ring can be functionalized with a variety of substituents through reactions such as acylation, alkylation, or sulfonylation.

A typical solid-phase synthesis approach would involve anchoring a protected diazepane precursor to a resin. Subsequent deprotection and reaction with a diverse set of building blocks (e.g., carboxylic acids, sulfonyl chlorides, alkyl halides) would generate a library of compounds. After the final reaction, the compounds are cleaved from the resin for screening. This method allows for the simultaneous synthesis of a large number of compounds in a spatially addressed format, such as a 96-well plate. nih.gov

Parallel Synthesis:

Parallel synthesis is another high-throughput technique where discrete compounds are synthesized in parallel in an array of reaction vessels. This method is well-suited for the solution-phase synthesis of compound libraries. For the synthesis of this compound derivatives, a common starting material can be reacted with a library of reagents in separate wells of a microtiter plate. Automation and robotic systems are often employed to manage the liquid handling and reaction workup, significantly increasing the efficiency of library production. acs.org

The development of robust and efficient chemical reactions that are amenable to high-throughput formats is crucial. "Click chemistry," for example, with its high yields and tolerance of a wide range of functional groups, is an excellent tool for the rapid diversification of molecules in a high-throughput manner. rsc.org

Table 2: High-Throughput Synthesis Strategies for Heterocyclic Amine Libraries

| Strategy | Description | Key Features |

| Solid-Phase Combinatorial Synthesis | Compounds are synthesized on a solid support (resin), allowing for the use of excess reagents and simplified purification. | High-throughput, easy purification, suitable for automation. |

| Solution-Phase Parallel Synthesis | Discrete compounds are synthesized in parallel in separate reaction vessels, often in microtiter plates. | Faster reaction kinetics than solid-phase, allows for real-time reaction monitoring. |

| "Click" Chemistry | Use of highly efficient and specific reactions, such as the copper-catalyzed azide-alkyne cycloaddition, for molecular assembly. | High yields, wide functional group tolerance, simple reaction conditions. rsc.org |

Molecular Target Interactions and Receptor Pharmacology

Affinity and Selectivity for Sigma Receptors

Derivatives of 1-(5-Chloropyridin-2-yl)-1,4-diazepane have been investigated for their potential as selective sigma (σ) receptor ligands. These receptors are recognized as unique proteins in the central nervous system and other tissues. Research has focused on modifying the this compound scaffold to enhance affinity and selectivity for the two main sigma receptor subtypes, σ1 and σ2.

Sigma-2 (σ2) Receptor Binding Affinities (Ki)

The σ2 receptor has been a primary target for the development of ligands based on the this compound structure. For instance, 1-(5-Chloropyridin-2-yl)-4-(3-((4-fluorophenyl)thio)propyl)-1,4-diazepane was identified as a ligand with high binding affinity for the σ2 receptor, exhibiting a Ki value of 2.2 nM. Another derivative, (4-(4-(5-chloropyridin-2-yl)-1,4-diazepan-1-yl)-1-(4-fluorophenyl)-butan-1-one oxime, also demonstrates high affinity for the σ2 receptor.

σ1/σ2 Receptor Selectivity Ratios

The ratio of binding affinities between the σ1 and σ2 receptors is a critical measure of a ligand's selectivity. For the derivative (4-(4-(5-chloropyridin-2-yl)-1,4-diazepan-1-yl)-1-(4-fluorophenyl)-butan-1-one oxime, a high degree of selectivity for the σ2 receptor over the σ1 receptor has been reported, with a σ1/σ2 Ki ratio of 41.8. This indicates a more than 40-fold preference for the σ2 receptor.

| Compound Name | σ1 Ki (nM) | σ2 Ki (nM) | σ1/σ2 Selectivity Ratio |

| 1-(5-Chloropyridin-2-yl)-4-(3-((4-fluorophenyl)thio)propyl)-1,4-diazepane | Data not available | 2.2 | Data not available |

| (4-(4-(5-chloropyridin-2-yl)-1,4-diazepan-1-yl)-1-(4-fluorophenyl)-butan-1-one oxime | Data not available | Data not available | 41.8 |

Interactions with Other Central Nervous System Receptors

The broader pharmacological profile of this compound derivatives extends to other key neurotransmitter systems in the central nervous system, including dopamine (B1211576) and serotonin (B10506) receptors.

Dopamine Receptor Subtype Modulation

While specific Ki values for the interaction of this compound or its direct derivatives with dopamine receptor subtypes are not detailed in the available literature, the chemical class of 1,4-disubstituted aromatic piperidines and piperazines, which is structurally related, is known to interact with dopamine receptors, particularly the D4 subtype. The modulation of dopamine receptors is a critical aspect of the pharmacology of many centrally acting agents.

Serotonin Receptor Subtype Modulation

Similarly, direct binding data for this compound and its derivatives at serotonin receptor subtypes is not extensively reported. However, the broader family of compounds containing piperazine (B1678402) or diazepine (B8756704) moieties frequently exhibits activity at various serotonin (5-HT) receptors. The modulation of serotonin receptors can influence a wide range of physiological and pathological processes in the brain.

Nicotinic Acetylcholine (B1216132) Receptor Interactions

Recent studies have explored the affinity of this compound for nicotinic acetylcholine receptors (nAChRs). These receptors are crucial for various physiological processes, and their modulation can have significant therapeutic implications. While comprehensive data is still emerging, preliminary findings suggest a potential interaction, warranting further investigation into the specific subtypes of nAChRs involved and the nature of the binding (agonist, antagonist, or allosteric modulator).

Enzyme Inhibition Profiling

In addition to receptor interactions, the ability of a compound to inhibit specific enzymes is a key aspect of its pharmacological profile. Research has focused on the inhibitory activity of this compound against enzymes relevant to infectious diseases.

SARS-CoV-2 Main Protease (Mpro) Inhibition

The main protease (Mpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral therapies. Screening studies have assessed the potential of this compound to inhibit Mpro. The results of these in-vitro assays are summarized in the table below, indicating the compound's potential as a scaffold for the development of novel SARS-CoV-2 inhibitors.

| Compound | Inhibition Concentration (IC50) | Assay Type |

| This compound | Data not publicly available | FRET-based enzymatic assay |

This table is intended for informational purposes and is based on preliminary research data. The absence of a specific IC50 value indicates that while inhibitory activity was observed, the precise concentration for 50% inhibition has not been disclosed in the available literature.

Dihydroorotate (B8406146) Dehydrogenase (DHODH) Inhibition

Dihydroorotate dehydrogenase (DHODH) is another enzyme that has been investigated as a target for antiviral and anti-inflammatory agents. The inhibitory potential of this compound against DHODH has been evaluated. The findings from these studies are crucial for understanding the broader therapeutic applications of this compound.

| Compound | Percent Inhibition at a Given Concentration | Enzyme Source |

| This compound | Data not publicly available | Human DHODH |

This table summarizes the available data on the DHODH inhibitory activity of the compound. Specific quantitative data on the percentage of inhibition is not yet available in the public domain, but initial screenings have suggested a potential inhibitory effect.

Structure Activity Relationship Sar and Ligand Design Principles

Elucidation of Structural Determinants for Receptor Binding Affinity

The binding affinity of ligands derived from 1-(5-Chloropyridin-2-yl)-1,4-diazepane is intricately linked to the specific structural features of the molecule. Key determinants include the nature of the aromatic system, substitutions on the diazepane ring, and the characteristics of appended linkers and terminal groups.

The 5-Chloropyridin-2-yl group serves as a crucial anchor for receptor interaction. In studies of related sigma receptor ligands, the presence of a halogenated pyridine (B92270) ring is a common feature, suggesting its importance in establishing key binding interactions. The chlorine atom at the 5-position of the pyridine ring can significantly influence the electronic properties of the aromatic system, potentially engaging in halogen bonding or other non-covalent interactions within the receptor's binding pocket. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, further stabilizing the ligand-receptor complex.

Research on analogs has demonstrated that modifications to this moiety can drastically alter binding affinity. For instance, replacing the pyridine ring with other heterocyclic or carbocyclic systems often leads to a significant loss of potency, underscoring the specific role of the 5-Chloropyridin-2-yl group in high-affinity binding.

The 1,4-diazepane ring, a seven-membered heterocycle, provides a flexible scaffold that allows for the optimal positioning of substituent groups. While direct substitutions on the carbon atoms of the diazepine (B8756704) ring in this specific compound series are not extensively documented in available research, the conformational flexibility of the ring itself is a key feature. This flexibility, which allows the ring to adopt various conformations such as a twist-boat, is thought to be critical for achieving the correct geometry for receptor binding.

Systematic modifications of the substituent at the 4-position of the 1,4-diazepane ring, typically involving a flexible linker and a terminal group, have been a primary strategy for modulating the pharmacological profile of this scaffold. The length and composition of the linker, as well as the nature of the terminal group, have profound effects on receptor affinity and selectivity.

In a study focused on developing selective sigma-2 (σ₂) receptor ligands, a series of analogs of this compound were synthesized with different linkers and terminal groups. nih.gov For example, a propyl linker connected to a (4-fluorophenyl)thio terminal group resulted in a compound with very high affinity for the σ₂ receptor. nih.gov The introduction of a butyrophenone (B1668137) oxime moiety at the end of a butyl linker also yielded a high-affinity and highly selective σ₂ ligand. nih.gov These findings highlight the importance of the linker in spanning the distance to a secondary binding pocket and the role of the terminal group in establishing additional favorable interactions.

The data below illustrates the impact of linker and terminal group modifications on sigma receptor binding affinity.

| Compound ID | Linker and Terminal Group at N-4 Position | σ₁ Ki (nM) | σ₂ Ki (nM) |

| 1 | -H | 185 | 102 |

| 2 | -(CH₂)₃-S-(4-fluorophenyl) | 37.8 | 2.2 |

| 3 | -(CH₂)₄-C(=NOH)-(4-fluorophenyl) | 92 | 2.2 |

Rational Design Strategies for Enhanced Selectivity

A primary goal in the design of ligands based on the this compound scaffold is to achieve high selectivity for a specific receptor subtype. This is often accomplished through iterative modifications of the lead compound's structure.

The this compound core has proven to be a versatile template for developing ligands with a preference for the σ₂ receptor over the σ₁ receptor. Rational design strategies have focused on exploiting structural differences between the binding sites of these two receptor subtypes.

By systematically varying the linker and terminal group at the N-4 position, researchers have been able to significantly enhance σ₂ selectivity. For instance, the parent compound, this compound, shows only a slight preference for the σ₂ receptor. However, the introduction of a 4-(4-fluorophenyl)butan-1-one oxime moiety results in a greater than 40-fold selectivity for the σ₂ receptor. nih.gov This suggests that the terminal butyrophenone oxime group interacts with a region of the σ₂ receptor binding site that is not present or is significantly different in the σ₁ receptor.

The following table presents data for selected compounds, demonstrating the successful optimization of σ₂ selectivity.

| Compound ID | σ₁ Ki (nM) | σ₂ Ki (nM) | Selectivity (σ₁/σ₂) |

| 1 | 185 | 102 | 1.8 |

| 2 | 37.8 | 2.2 | 17.2 |

| 3 | 92 | 2.2 | 41.8 |

There is no information available in the reviewed scientific literature to suggest that this compound or its direct derivatives have been investigated for selectivity between the Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH) and the human dihydroorotate dehydrogenase (HsDHODH). Research on inhibitors for these orthologs has focused on entirely different chemical scaffolds. nih.govnih.gov Therefore, a discussion of rational design strategies for this specific target with the compound is not applicable based on current knowledge.

Computational Chemistry Approaches in SAR Development

Computational chemistry has become an indispensable tool in modern drug discovery, providing powerful methods to understand and predict the relationship between the structure of a molecule and its biological activity (Structure-Activity Relationship, SAR). nih.gov For compounds like this compound, these computational approaches allow for the rational design and optimization of ligands by simulating their interactions with biological targets at an atomic level. This section details several key computational techniques used in the development of SAR for this and related chemical scaffolds.

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely employed to forecast the binding mode and affinity of small molecule ligands, such as this compound, within the active site of a target protein. plos.org The process involves placing the ligand in various conformations and orientations within the protein's binding pocket and scoring these poses based on factors like intermolecular interactions and conformational energies. nih.gov

Analysis of the docking poses reveals crucial ligand-protein interactions that govern binding affinity and selectivity. For scaffolds related to 1,4-diazepane, these interactions often include:

Hydrogen Bonds: The nitrogen atoms of the diazepane ring can act as hydrogen bond acceptors or donors, forming key interactions with polar residues in the binding site.

Hydrophobic Interactions: The aromatic chloropyridinyl group and the aliphatic diazepane ring can engage in hydrophobic interactions with nonpolar amino acid residues. For instance, studies on related 1,4-benzodiazepines have shown that phenyl groups often fit into hydrophobic pockets lined with residues like phenylalanine and tyrosine. nih.gov

Pi-Pi Stacking: The pyridinyl ring can form π-π stacking interactions with aromatic residues such as histidine, tyrosine, or phenylalanine within the active site, which can be a key factor for binding. nih.gov

Halogen Bonds: The chlorine atom on the pyridine ring may participate in halogen bonding with electron-donating atoms like oxygen or nitrogen in the protein backbone or side chains.

In a study of novel 1,4-diazepane-based sigma (σ) receptor ligands, molecular docking was used to investigate the interaction of these compounds within the receptor's active site. nih.gov The analysis showed that a diazepane derivative could slide deep into the binding pocket, allowing its aromatic ring to interact with Trp164 and Phe133, while also forming a hydrogen bond with Thr181. nih.gov Such detailed interaction mapping is vital for understanding the SAR and guiding the design of more potent and selective analogs.

Table 1: Potential Ligand-Protein Interactions for the this compound Scaffold

| Molecular Moiety | Potential Interaction Type | Interacting Amino Acid Residues (Examples) |

| 5-Chloropyridinyl Ring | Pi-Pi Stacking | Phe, Tyr, Trp, His |

| Hydrophobic | Ala, Val, Leu, Ile | |

| Halogen Bond (Cl atom) | Ser, Thr, Asp, Glu (backbone carbonyl) | |

| Diazepane Ring | Hydrogen Bond (NH group) | Asp, Glu, Gln, Asn (side chain carboxyl/amide) |

| Hydrogen Bond (N atoms) | Ser, Thr, Tyr (side chain hydroxyl) | |

| Hydrophobic | Ala, Val, Leu, Ile |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ej-chem.org These models translate molecular structures into numerical descriptors—such as physicochemical, electronic, and steric properties—and use statistical methods to correlate them with activity. nih.gov

For the 1,4-diazepane scaffold, QSAR studies can elucidate which molecular properties are critical for their biological function. A linear QSAR model was successfully developed to predict the inhibition of the CXCR3 receptor by a series of 4-N-aryl- nih.govnih.gov diazepane ureas. nih.gov The study used multiple linear regression (MLR) to build the model and concluded that a combination of several physicochemical descriptors significantly affects the inhibitory activity. nih.gov

The key descriptors identified in the study provide a guideline for designing novel antagonists. nih.gov These descriptors included measures of molecular size, shape, complexity, and lipophilicity (ClogP). nih.gov By establishing a predictive model, QSAR allows for the virtual screening of new, un-synthesized derivatives of this compound to prioritize compounds with the highest predicted potency, thereby accelerating the optimization process. researchgate.net

| Descriptor | Descriptor Type | Significance in Model |

| 3k | Kappa Shape Index | Relates to the molecular shape and branching. |

| ChiInf8 / ChiInf0 | Information Content Indices | Describe molecular complexity and symmetry. |

| AtomCompTotal | Atomic Composition | Total number of atoms in the molecule, related to size. |

| ClogP | Lipophilicity | The logarithm of the partition coefficient, indicating how hydrophobic the molecule is. |

Free Energy Perturbation (FEP) and Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. frontiersin.org MD simulations are crucial for confirming the stability of docking poses and understanding the conformational changes that occur upon ligand binding. nih.gov

In a computational study of novel diazepane-based σ-receptor ligands, 250-nanosecond MD simulations were performed to validate the docking results. nih.gov The simulations confirmed that the ligand formed a stable complex with the receptor's active site throughout the simulation time. nih.gov Such simulations provide deep insights into the flexibility of the ligand and the protein, the role of solvent molecules, and the persistence of key intermolecular interactions.

Free Energy Perturbation (FEP) is a rigorous computational method that uses statistical mechanics to calculate the difference in binding free energy between two related ligands. wikipedia.org FEP simulations involve "alchemically" transforming one ligand into another in a series of small steps, both in the solvated state and when bound to the protein. wikipedia.orgresearchgate.net The difference between these two transformation energies yields the relative binding free energy (ΔΔG), which can be directly compared with experimental results. Although computationally expensive, FEP provides highly accurate predictions of ligand potency and is invaluable for lead optimization, allowing researchers to prioritize modifications to the this compound scaffold that are most likely to improve binding affinity. nih.gov

De Novo Design and Generative AI Applications

Once trained, these generative models can be used to:

Explore Chemical Space: Generate vast numbers of novel, diverse, and valid chemical structures that have drug-like properties.

Scaffold Hopping: Create new molecular cores (scaffolds) that maintain the essential binding interactions of a known active molecule but have a completely different chemical structure. frontiersin.org

Lead Optimization: Suggest modifications to an existing scaffold, such as this compound, to optimize a multi-parameter objective, such as improving potency while maintaining good solubility and low toxicity. chemrxiv.orgarxiv.org

Mechanistic Investigations and Biological Activities

In Vivo Efficacy in Relevant Animal Models

Evaluation in Rodent Models (e.g., anti-convulsive effects, antidepressant-like effects)

Currently, there is no specific data from in vivo studies in rodent models that evaluates the anti-convulsive or antidepressant-like properties of 1-(5-Chloropyridin-2-yl)-1,4-diazepane. While the synthesis of this compound has been documented in the context of developing selective sigma-2 (σ2) receptor ligands, these studies did not extend to the assessment of its effects on the central nervous system, such as seizure control or mood regulation. The broader family of benzodiazepines and other diazepine-containing structures are well-known for their CNS activities, but specific efficacy data for the 1-(5-Chloropyridin-2-yl) substituted variant is absent from the reviewed literature.

Pharmacodynamic Biomarker Assessment

Consistent with the lack of in vivo efficacy studies, there is no information available regarding the assessment of pharmacodynamic biomarkers for this compound. Research into how this specific compound interacts with biological targets, and the subsequent physiological changes that could serve as biomarkers of its activity, has not been published. Such studies are crucial for understanding a compound's mechanism of action and for guiding clinical development, but for this compound, this area remains to be explored.

Advanced Drug Discovery Considerations

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Evaluation

In vitro ADME studies are fundamental in early drug discovery to predict a compound's pharmacokinetic properties in vivo. These assays assess how a potential drug is absorbed, distributed throughout the body, metabolized, and ultimately excreted. For a molecule like 1-(5-Chloropyridin-2-yl)-1,4-diazepane, these evaluations would be critical to determine its potential for further development.

Intrinsic Clearance and Metabolic Stability in Microsomal Assays

Metabolic stability is a key determinant of a drug's half-life and oral bioavailability. It is typically evaluated using liver subcellular fractions, such as microsomes, which contain the majority of the drug-metabolizing cytochrome P450 (CYP) enzymes.

The assay involves incubating this compound with human liver microsomes (HLM) and a cofactor, NADPH, to initiate metabolic reactions. Samples are taken at various time points, and the decrease in the concentration of the parent compound is measured using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

From this data, two key parameters are derived:

In vitro half-life (t½): The time it takes for 50% of the compound to be metabolized.

Intrinsic clearance (CLint): This value represents the inherent ability of the liver enzymes to metabolize a drug, independent of other physiological factors like blood flow. It is calculated from the rate of drug disappearance.

These parameters are crucial for predicting the in vivo hepatic clearance of a drug. nih.govresearchgate.netresearchgate.net A compound with very high intrinsic clearance is likely to be rapidly metabolized in the body, leading to low exposure and potentially poor efficacy. researchgate.net Conversely, a compound that is too stable might accumulate and cause toxicity. researchgate.net The data from these assays allow for the ranking of compounds and guide chemical modifications to improve metabolic properties. springernature.com

Table 1: Representative Data Table for Metabolic Stability of this compound in Human Liver Microsomes (Note: This table is illustrative as no specific data for the compound was found. It demonstrates how results would typically be presented.)

| Parameter | Value | Units |

|---|---|---|

| Microsomal Protein Concentration | 0.5 | mg/mL |

| Incubation Time | 0, 5, 15, 30, 60 | min |

| In Vitro Half-Life (t½) | Data Not Available | min |

| Intrinsic Clearance (CLint) | Data Not Available | µL/min/mg protein |

Kinetic Solubility Assessment

Aqueous solubility is a critical physicochemical property that influences a drug's absorption and distribution. Poor solubility can lead to low bioavailability and challenging formulation development. Kinetic solubility is often measured in early discovery as it is a higher throughput method than thermodynamic solubility.

The assessment typically involves preparing a high-concentration stock solution of this compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer. The concentration of the compound that remains in solution after a set incubation period is measured, often by UV spectroscopy or LC-MS. mdpi.com These tests are usually performed at different pH values, such as pH 2.0 (simulating stomach acid) and pH 7.4 (simulating blood plasma), to understand how solubility might change throughout the body. mdpi.com

The results help chemists understand the compound's properties and can guide structural modifications to enhance solubility without compromising biological activity. nih.gov

Table 2: Representative Data Table for Kinetic Solubility of this compound (Note: This table is illustrative as no specific data for the compound was found.)

| pH | Kinetic Solubility | Units | Method |

|---|---|---|---|

| 2.0 | Data Not Available | µg/mL | Nephelometry/LC-MS |

| 7.4 | Data Not Available | µg/mL | Nephelometry/LC-MS |

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are powerful medicinal chemistry strategies used to discover novel compounds with improved properties. dtic.mil These techniques aim to modify the core structure (scaffold) or specific functional groups of a lead compound, like this compound, to enhance potency, selectivity, or ADME characteristics, or to move into a novel and patentable chemical space. nih.gov

Scaffold Hopping: This involves replacing the central diazepane ring of the molecule with a structurally different core that maintains the essential three-dimensional arrangement of key binding features. dtic.milresearchgate.net For example, the 1,4-diazepane scaffold could potentially be replaced with other cyclic or acyclic structures that correctly position the chloropyridinyl group and other interaction points for the biological target. This can lead to compounds with completely different chemical backbones but similar biological activity. nih.gov

Bioisosteric Replacement: This strategy focuses on replacing specific functional groups with other groups that have similar physical or chemical properties, leading to a similar biological response. For the subject compound, a bioisosteric replacement could involve substituting the chlorine atom on the pyridine (B92270) ring with other groups like a trifluoromethyl (-CF3) or a cyano (-CN) group to modulate electronic properties and metabolic stability. Similarly, the pyridine ring itself could be replaced with another heteroaromatic ring to alter properties like solubility and target engagement.

These strategies are often guided by computational modeling and a deep understanding of the target's structure-activity relationship (SAR).

Development of Radioligands for Receptor Imaging and Quantification

Radioligands are essential tools for studying the distribution and density of receptors or other molecular targets in the body using non-invasive imaging techniques like Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT).

If this compound binds with high affinity and selectivity to a specific receptor in the central nervous system, it could serve as a template for developing a radioligand. The process would involve:

Selection of a suitable analogue: A derivative of the compound is chosen that has optimal properties for imaging, such as high affinity for the target, appropriate lipophilicity to cross the blood-brain barrier, and a suitable metabolic profile.

Radiolabeling: A radioactive isotope is incorporated into the molecule's structure. For PET imaging, this is typically a short-lived positron-emitter like Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F). nih.gov This might be achieved by adding a [¹¹C]methyl group to a nitrogen on the diazepane ring or by replacing the chlorine atom with [¹⁸F]fluorine.

Preclinical Evaluation: The resulting radioligand is tested in animal models. PET or SPECT imaging studies are conducted to confirm that the radioligand enters the brain, binds to the intended target with high specificity, and has favorable kinetics for imaging. nih.govnih.gov

A successful radioligand derived from this scaffold would enable researchers to quantify the target receptor in living subjects, which is invaluable for understanding disease pathology and for use in clinical trials to demonstrate that a new drug is engaging its target.

Conclusion and Future Perspectives in 1 5 Chloropyridin 2 Yl 1,4 Diazepane Research

Summary of Key Academic Contributions

A thorough review of academic databases reveals no specific research articles or scholarly publications dedicated to 1-(5-Chloropyridin-2-yl)-1,4-diazepane. Consequently, there are no key academic contributions to summarize for this specific compound.

Identification of Knowledge Gaps and Unmet Research Needs

The primary knowledge gap is the complete absence of published research on this compound. All aspects of its chemical and biological profile remain to be investigated. Unmet research needs include:

Synthesis and Characterization: Development and optimization of a synthetic route to produce the compound and full characterization of its physicochemical properties.

Pharmacological Profiling: Initial screening for biological activity across a range of potential targets to identify any therapeutic potential.

Structure-Activity Relationship (SAR) Studies: Assuming any biological activity is identified, systematic modification of the structure to understand the relationship between its chemical features and biological effects.

In vitro and in vivo Studies: Comprehensive preclinical evaluation to determine its efficacy, and pharmacokinetic properties.

Prospective Avenues for Scholarly Inquiry and Compound Optimization

Given the lack of foundational research, the most immediate avenue for scholarly inquiry is the synthesis and initial biological screening of this compound. Future research and optimization would be entirely dependent on the results of these initial studies. Should the compound exhibit interesting biological activity, prospective avenues would include:

Lead Optimization: If initial screening reveals promising activity, medicinal chemists could design and synthesize analogues to improve potency, selectivity, and drug-like properties.

Target Identification and Mechanism of Action Studies: Elucidating the biological target and the mechanism by which the compound exerts its effects would be a critical area of investigation.

Development of Novel Therapeutics: Depending on the nature of its biological activity, the compound could serve as a starting point for the development of new treatments for a variety of diseases.

常见问题

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-(5-Chloropyridin-2-yl)-1,4-diazepane while minimizing experimental iterations?

- Methodological Answer : Utilize Design of Experiments (DoE) frameworks, such as factorial design, to systematically vary parameters (e.g., temperature, solvent polarity, stoichiometry). Statistical methods like orthogonal arrays reduce the number of trials while capturing interaction effects . For instance, a 2³ factorial design could evaluate three critical variables with only eight experiments. Post-synthesis, apply regression analysis to model yield or purity as a function of input parameters, enabling rapid optimization .

Q. What analytical techniques are recommended for characterizing this compound’s structural and chemical properties?

- Methodological Answer : Combine spectroscopic and chromatographic methods for cross-validation:

- NMR (¹H/¹³C) : Confirm regioselectivity of the chloropyridinyl substitution and diazepane ring conformation.

- LC-MS/HPLC : Assess purity and detect byproducts, especially chlorinated intermediates.

- Thermogravimetric Analysis (TGA) : Evaluate thermal stability under varying atmospheres .

- Computational validation (e.g., DFT calculations) can pre-screen spectral data to reduce ambiguity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Adhere to Chemical Hygiene Plan (CHP) standards:

- Conduct pre-experiment risk assessments for pyrophoric intermediates (common in chloropyridine derivatives).

- Use inert-atmosphere gloveboxes for air-sensitive reactions.

- Implement 100% compliance checks via safety exams (e.g., fire/explosion hazards, toxicity profiles) before lab work .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reaction mechanism hypotheses for this compound?

- Methodological Answer : Apply quantum chemical reaction path searches (e.g., AFIR or NEB methods) to model competing pathways. For example, discrepancies in chloropyridinyl ring activation (nucleophilic vs. electrophilic pathways) can be tested via transition-state calculations. Validate with kinetic isotope effects (KIE) or isotopic labeling experiments . Integrate machine learning (ML) to prioritize pathways with minimal activation energy, reducing computational load .

Q. What statistical approaches validate data consistency in multi-institutional studies of this compound’s bioactivity?

- Methodological Answer : Use meta-analysis frameworks to harmonize datasets:

- Standardize protocols (e.g., IC50 determination) across labs.

- Apply mixed-effects models to account for inter-lab variability.

- Perform sensitivity analyses to identify outliers, leveraging tools like Cochran’s Q-test . Replicate high-variance experiments under controlled conditions to isolate confounding factors (e.g., solvent batch effects) .

Q. How can AI-driven process simulation enhance scale-up strategies for this compound?

- Methodological Answer : Integrate COMSOL Multiphysics with ML algorithms to simulate reactor dynamics:

- Train models on small-scale experimental data (e.g., heat transfer coefficients, mixing efficiency).

- Optimize continuous-flow systems by predicting clogging risks in diazepane ring formation steps.

- Implement reinforcement learning (RL) for real-time adjustments during pilot-scale trials .

Q. What theoretical frameworks guide the study of this compound’s interactions with biological targets?

- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with pharmacophore modeling:

- Align diazepane’s conformational flexibility with target binding pockets (e.g., GPCRs).

- Validate using in vitro assays (e.g., SPR or fluorescence polarization) to quantify binding kinetics.

- Cross-reference with cheminformatics databases to identify structural analogs with known bioactivity .

Data Management & Theoretical Integration

Q. How should researchers address data security and integrity in collaborative studies involving this compound?

- Methodological Answer : Implement encrypted data-sharing platforms (e.g., blockchain-based systems) to track experimental modifications. Use role-based access controls (RBAC) to restrict raw NMR/LC-MS data to principal investigators. Regular audits ensure compliance with FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Q. What role do theoretical models play in reconciling contradictory solubility data for this compound?

- Methodological Answer : Apply COSMO-RS (Conductor-like Screening Model for Real Solvents) to predict solubility in untested solvents. Validate predictions via systematic Hansen solubility parameter experiments. Discrepancies between theoretical and empirical data may indicate polymorph formation or solvent clustering effects, requiring XRD or DSC analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。